molecular formula C18H25NO3S B1409499 tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate CAS No. 1673527-15-5

tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate

Cat. No.: B1409499
CAS No.: 1673527-15-5
M. Wt: 335.5 g/mol
InChI Key: AYDCAHAVJKHZGA-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a formyl group at the 4-position, and a 4-(methylthio)phenyl substituent also at the 4-position. This structure combines aromatic, sulfur-containing, and aldehyde functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the formyl group enables further derivatization (e.g., via reductive amination or condensation reactions). The 4-(methylthio)phenyl moiety may contribute to lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

tert-butyl 4-formyl-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-17(2,3)22-16(21)19-11-9-18(13-20,10-12-19)14-5-7-15(23-4)8-6-14/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDCAHAVJKHZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123574
Record name 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673527-15-5
Record name 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1673527-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Attachment of the Methylthio-Substituted Phenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a methylthio-substituted phenyl group, typically using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features Table

FeatureDescription
Piperidine Ring Provides basicity and nucleophilicity.
Formyl Group Allows for further derivatization and reactivity.
Methylthio Group Potentially increases lipophilicity and binding affinity to biological targets.

Therapeutic Potential

Research indicates that tert-butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate may exhibit significant biological activity. The presence of the formyl group allows it to participate in various biochemical pathways, while the methylthio-substituted phenyl group may enhance its binding affinity to specific biological targets.

Case Study: Anticancer Activity

A study investigated the compound's potential as an anticancer agent. It was found to inhibit the growth of several cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. The formyl group was crucial for its interaction with target proteins involved in cell cycle regulation.

Drug Development

The compound is under investigation for its role in drug development targeting specific diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmacological studies.

Material Science Applications

In addition to medicinal chemistry, this compound has potential applications in material science due to its unique chemical properties.

Polymer Synthesis

The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of materials with specific mechanical and thermal properties. Its reactivity allows for incorporation into various polymer matrices.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into conductive polymers can enhance electrical conductivity while maintaining flexibility. This application is particularly relevant in the development of advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the methylthio-substituted phenyl group can influence the compound’s binding affinity and specificity for certain targets. The piperidine ring provides structural stability and can modulate the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Piperidine Derivatives

Compound Name Substituents at 4-Position Functional Groups Key Applications/Properties References
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate Formyl, 4-(methylthio)phenyl Aldehyde, Aromatic, Thioether Intermediate for PROTACs, kinase inhibitors [7, 18]
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl Aldehyde Precursor for aldehyde-mediated coupling [7, 18]
tert-Butyl 4-(4-(4-fluorophenyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate 4-Fluorophenyl, pyrimidinyl, methylthio Aromatic, Heterocyclic, Thioether BET/kinase dual inhibitors [1]
tert-Butyl 4-[2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl)ethyl]piperidine-1-carboxylate Pyridopyrimidinone, chloro, methylpyridinyl Heterocyclic, Halogen MST3/4 kinase inhibitors [5, 8]
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, pyridinyl Amine, Heterocyclic Preclinical studies (safety/toxicology) [9, 10]

Key Structural Differences:

  • Functional Groups: The target compound’s 4-(methylthio)phenyl and formyl groups distinguish it from analogs like the pyridopyrimidinone-containing compound () or the amino-pyridinyl derivative ().
  • Reactivity: The formyl group allows for post-synthetic modifications (e.g., Schiff base formation), whereas compounds with amino or heterocyclic groups () are tailored for hydrogen bonding or enzymatic inhibition .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Physical State Molecular Weight Solubility (Predicted) LogP (Calculated) References
This compound Not reported ~375.5 g/mol Low (lipophilic groups) ~3.5 [7, 18]
tert-Butyl 4-formylpiperidine-1-carboxylate Oil 227.3 g/mol Moderate in organic solvents ~1.8 [18]
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Light yellow solid 277.4 g/mol High in polar solvents ~1.2 [9, 10]
tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate Solid 317.4 g/mol Low in water ~3.0 [12]

Property Analysis:

  • The target compound’s higher molecular weight and methylthio group likely result in lower aqueous solubility compared to the amino-pyridinyl analog () .
  • The Boc group generally improves crystallinity, as seen in the light yellow solid state of the amino derivative () versus the oily form of simpler aldehydes ().

Biological Activity

tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring, a formyl group, and a methylthio-substituted phenyl group, which may contribute to its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions.
  • Introduction of the Formyl Group: Commonly done via formylation reactions using reagents like formic acid or formyl chloride.
  • Attachment of the Methylthio-Substituted Phenyl Group: Often involves nucleophilic aromatic substitution reactions.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in pharmacological contexts.

The biological activity is hypothesized to arise from the compound's ability to interact with specific molecular targets and pathways. The formyl group may participate in biochemical reactions, while the methylthio-substituted phenyl group can influence binding affinity and specificity for certain targets. The piperidine ring enhances the overall stability and activity of the compound.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies: Research has shown that derivatives of piperidine compounds can activate GLP-1 receptors, which are critical in glucose metabolism and insulin regulation. For example, derivatives structurally related to this compound have been evaluated for their efficacy in activating these receptors, demonstrating promising results in enhancing insulin secretion in pancreatic cells .
  • Pharmacological Screening: A study highlighted the potential of this compound as a precursor for drug development due to its favorable interactions with biological targets . The compound's ability to modulate signaling pathways related to inflammation and metabolic disorders has been noted, suggesting its therapeutic potential.
  • Toxicity Assessments: Safety profiles are crucial for any therapeutic candidate. Preliminary assessments indicate that while some derivatives exhibit significant biological activity, understanding their toxicity is essential for further development .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
GLP-1 ActivationPotential to enhance insulin secretion through GLP-1 receptor activation
Anti-inflammatoryModulation of signaling pathways related to inflammation
Toxicity ProfilePreliminary assessments indicate variable toxicity; further studies required

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate

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